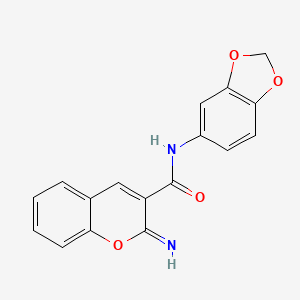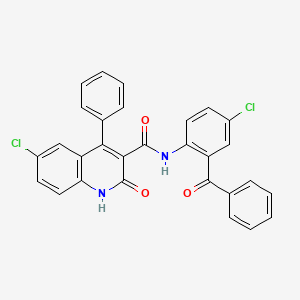
N-(2H-1,3-benzodioxol-5-yl)-2-imino-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-imino-2H-chromene-3-carboxamide, also referred to as N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. It is a heterocyclic compound containing an imino group and a benzodioxole ring, and is closely related to other compounds such as benzodioxoles and benzimidazoles.
Scientific Research Applications
N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide has a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. It has also been studied as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. Additionally, it has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.
Mechanism of Action
The mechanism of action of N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzymes COX-2, DHFR, and tyrosinase by binding to their active sites and preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide has been studied for its potential biochemical and physiological effects. It has been shown to reduce inflammation in animal models, suggesting that it may be useful for treating inflammatory diseases. Additionally, it has been shown to inhibit the production of melanin, suggesting that it may be useful for treating hyperpigmentation. Finally, it has been shown to inhibit the production of DNA and RNA, suggesting that it may be useful for treating certain types of cancer.
Advantages and Limitations for Lab Experiments
N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide has several advantages and limitations for laboratory experiments. One advantage is its low cost, which makes it an attractive option for researchers on a budget. Additionally, it is relatively easy to synthesize and is stable in a variety of solvents, making it an ideal candidate for laboratory experiments. However, it is important to note that N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide is highly toxic and should be handled with caution.
Future Directions
N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide has a wide range of potential future applications. For example, it could be used to develop new drugs for the treatment of inflammation, hyperpigmentation, and certain types of cancer. Additionally, it could be used to develop new inhibitors of enzymes such as COX-2, DHFR, and tyrosinase, which could have a variety of applications in the fields of medicine and biotechnology. Finally, it could be used to develop new diagnostic tools for the detection of certain diseases.
Synthesis Methods
N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide can be synthesized through a number of different methods. One method involves the reaction of 1,3-dichloro-2-imino-2H-chromene-3-carboxylic acid with N-benzoyl-benzaldehyde in the presence of a base such as sodium hydroxide. Another method involves the reaction of N-benzoyl-benzaldehyde with 1,3-dichloro-2-imino-2H-chromene-3-carboxylic acid chloride in the presence of a base such as sodium hydroxide. In both cases, the resulting product is N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c18-16-12(7-10-3-1-2-4-13(10)23-16)17(20)19-11-5-6-14-15(8-11)22-9-21-14/h1-8,18H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCUKAYNCYBWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methylphenoxy)methyl]pyridine](/img/structure/B6508176.png)
![2-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6508184.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508201.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6508202.png)
![2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508208.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol](/img/structure/B6508213.png)

![3-{[(2-methylphenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine](/img/structure/B6508218.png)
![1-(4-methylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B6508225.png)

![3-{[(2-methylphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B6508237.png)

![2-(propan-2-ylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6508260.png)
